molecular formula C19H16F3N3O2S2 B11574947 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide

Cat. No.: B11574947
M. Wt: 439.5 g/mol
InChI Key: NUWNUPKELFGHDH-UHFFFAOYSA-N
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Description

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide is a complex organic compound featuring a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the furan and trifluoromethyl groups, and the final coupling with the propanamide moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution or other suitable methods.

    Coupling with Propanamide: The final step involves coupling the intermediate with propanamide using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and sulfanyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify specific functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H16F3N3O2S2

Molecular Weight

439.5 g/mol

IUPAC Name

3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C19H16F3N3O2S2/c1-28-15-7-3-2-5-12(15)23-17(26)8-10-29-18-24-13(14-6-4-9-27-14)11-16(25-18)19(20,21)22/h2-7,9,11H,8,10H2,1H3,(H,23,26)

InChI Key

NUWNUPKELFGHDH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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